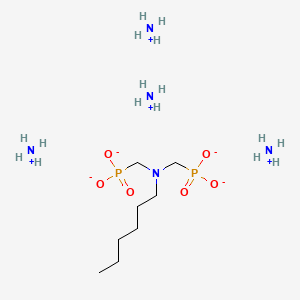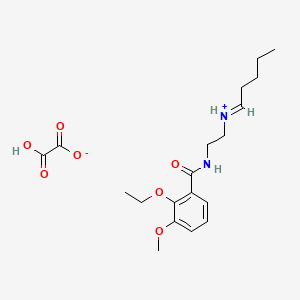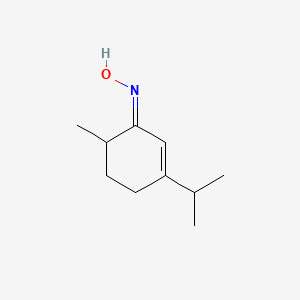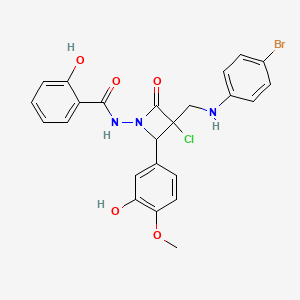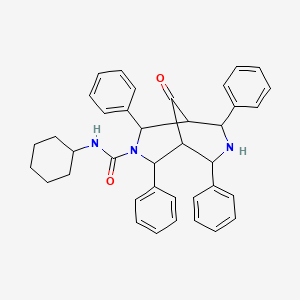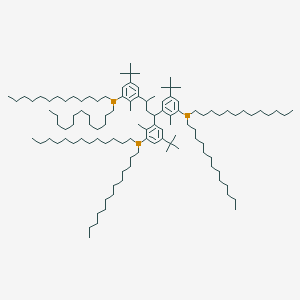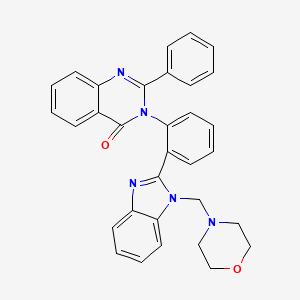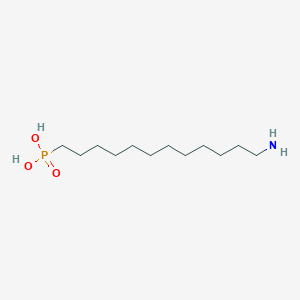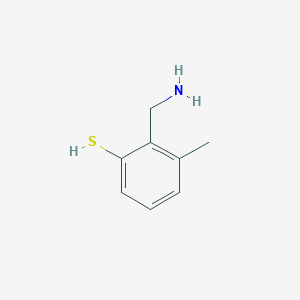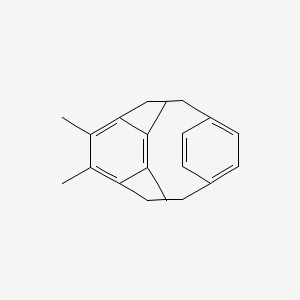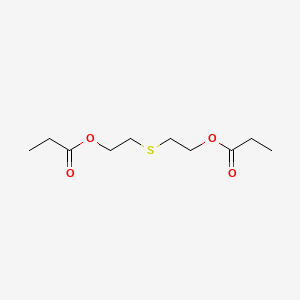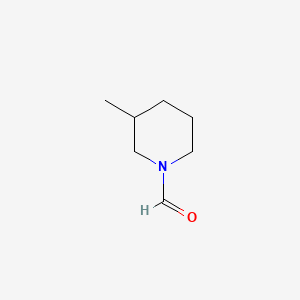
3-Methylpiperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpiperidine-1-carbaldehyde: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine, with a methyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the first position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylpiperidine using metal catalysts such as palladium or platinum. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Methylpiperidine-1-carboxylic acid.
Reduction: 3-Methylpiperidine-1-methanol.
Substitution: 3-Methylpiperidine-1-imine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Methylpiperidine-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with biological activity, such as enzyme inhibitors and receptor modulators.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of 3-methylpiperidine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an intermediate in the synthesis of bioactive compounds. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of imines or other derivatives that can modulate biological activity.
Comparaison Avec Des Composés Similaires
Piperidine-1-carbaldehyde: Lacks the methyl group at the third position.
3-Methylpiperidine: Lacks the aldehyde group at the first position.
4-Methylpiperidine-1-carbaldehyde: Has the methyl group at the fourth position instead of the third.
Uniqueness: 3-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group at the third position and an aldehyde group at the first position. This combination of functional groups allows for specific reactivity and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
2591-84-6 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3 |
Clé InChI |
DZFZYIQSJQMOHP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


